3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one
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Overview
Description
3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring The addition of an aminoethyl group at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position further defines its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazolinone core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation: The methyl group is introduced at the 2-position through alkylation reactions using methyl iodide or similar alkylating agents.
Aminoethyl Substitution: The final step involves the substitution of the 3-position with an aminoethyl group, which can be achieved through nucleophilic substitution reactions using ethylenediamine or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the aminoethyl group.
Scientific Research Applications
3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a therapeutic agent in treating neurological disorders, given its structural similarity to known neuroactive compounds.
Biological Research: It is used as a molecular probe to study the interactions between quinazolinone derivatives and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Receptor Binding: It can bind to specific receptors in the nervous system, modulating neurotransmitter release and neuronal activity.
Pathway Modulation: The compound can affect various cellular pathways, including those involved in apoptosis, cell cycle regulation, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one: Lacks the fluorine atom at the 6-position.
6-fluoro-2-methylquinazolin-4(3H)-one: Lacks the aminoethyl group at the 3-position.
3-(2-aminoethyl)-6-chloro-2-methylquinazolin-4(3H)-one: Contains a chlorine atom instead of a fluorine atom at the 6-position.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 6-position enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
Aminoethyl Group: The aminoethyl group at the 3-position provides additional sites for hydrogen bonding and electrostatic interactions, increasing the compound’s binding affinity to its molecular targets.
This detailed article provides a comprehensive overview of 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-7-14-10-3-2-8(12)6-9(10)11(16)15(7)5-4-13/h2-3,6H,4-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRANKIJPKUILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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